Desmethylprochlorperazine Dihydrochloride (Norprochlorperazine Dihydrochloride)
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Overview
Description
Preparation Methods
The synthesis of Desmethylprochlorperazine Dihydrochloride involves the demethylation of prochlorperazine. This process typically requires specific reagents and conditions to achieve the desired product. Industrial production methods are proprietary and often involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Desmethylprochlorperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the phenothiazine ring structure.
Reduction: This reaction can modify the nitrogen-containing groups.
Substitution: Common reagents include halogens and alkylating agents, leading to the formation of different derivatives.
Scientific Research Applications
Desmethylprochlorperazine Dihydrochloride is used in various scientific research applications:
Chemistry: As a reference standard for analytical development and method validation.
Biology: Studying its effects on cellular pathways and receptor interactions.
Medicine: Investigating its potential therapeutic effects and side effects.
Industry: Used in the development of new pharmaceuticals and as an impurity reference material.
Mechanism of Action
Desmethylprochlorperazine Dihydrochloride exerts its effects by blocking dopamine D2 receptors in the brain, similar to prochlorperazine. This action helps alleviate symptoms of nausea and vomiting and has antipsychotic properties. It also interacts with histaminergic, cholinergic, and noradrenergic receptors .
Comparison with Similar Compounds
Desmethylprochlorperazine Dihydrochloride is compared with other phenothiazine derivatives such as:
Prochlorperazine: The parent compound, used for similar therapeutic purposes.
Chlorpromazine: Another phenothiazine antipsychotic with a broader range of applications.
Fluphenazine: Known for its long-acting injectable form.
Desmethylprochlorperazine Dihydrochloride is unique due to its specific receptor binding profile and its use as a reference standard in pharmaceutical research .
Properties
Molecular Formula |
C19H24Cl3N3S |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine;dihydrochloride |
InChI |
InChI=1S/C19H22ClN3S.2ClH/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;;/h1-2,4-7,14,21H,3,8-13H2;2*1H |
InChI Key |
JAKHQKQPTTYHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
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